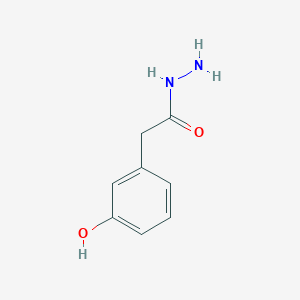

2-(3-Hydroxyphenyl)acetohydrazide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxyphenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-10-8(12)5-6-2-1-3-7(11)4-6/h1-4,11H,5,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKMWAWFJGJIOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Hydroxyphenyl Acetohydrazide and Its Derivatives

Established General Synthesis Routes for Acetohydrazides

The synthesis of acetohydrazides, a class of organic compounds characterized by the presence of a hydrazide group (-CONHNH2) attached to an acetyl moiety, is a well-established process in organic chemistry. These compounds serve as crucial intermediates for the synthesis of a wide array of heterocyclic compounds.

Condensation Reactions with Hydrazine (B178648) Derivatives

The most prevalent and straightforward method for the preparation of acetohydrazides is the condensation reaction between an ester and hydrazine hydrate (B1144303). ajgreenchem.comchemicalbook.com This reaction, often referred to as hydrazinolysis, involves the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol group.

The general reaction is typically carried out by refluxing the corresponding ester with an excess of hydrazine hydrate, often in an alcohol solvent such as ethanol (B145695) or methanol. njppp.comsysrevpharm.org The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC). chemicalbook.com In some modern approaches, microwave irradiation has been employed to accelerate the reaction, significantly reducing the time required from hours to minutes. scirp.org While esters are the most common starting materials, other acyl donors like acetamides can also be used. google.com

Table 1: General Conditions for Acetohydrazide Synthesis

| Starting Material | Reagent | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Ester | Hydrazine Hydrate | Ethanol | Reflux | njppp.com, sysrevpharm.org |

| Ester | Hydrazine Hydrate | Methanol | Microwave (80W) | scirp.org |

| Acetamide | Hydrazine | Ethanol | Reflux | google.com |

Synthesis of 2-(3-Hydroxyphenyl)acetohydrazide

The synthesis of the target molecule, this compound, follows the general principles of acetohydrazide formation, beginning with the preparation of a suitable precursor.

Precursor Synthesis and Intermediate Reactions

The immediate precursor for the synthesis of this compound is typically an ester of 2-(3-Hydroxyphenyl)acetic acid. The most commonly used is Ethyl 2-(3-hydroxyphenyl)acetate.

This precursor ester is synthesized via Fischer esterification of 2-(3-Hydroxyphenyl)acetic acid. The process involves refluxing the carboxylic acid with absolute ethanol in the presence of an acid catalyst, such as p-Toluenesulfonic acid monohydrate. After the reaction is complete, the mixture is concentrated and purified to yield the desired ester.

Once the precursor, Ethyl 2-(3-hydroxyphenyl)acetate, is obtained, it is converted to this compound. This is achieved through the standard condensation reaction with hydrazine hydrate. The reaction involves refluxing the ester with hydrazine hydrate in an ethanolic solution, a method widely supported for converting substituted phenylacetate (B1230308) esters into their corresponding acetohydrazides.

Reaction Scheme for this compound:

Esterification: 2-(3-Hydroxyphenyl)acetic acid + Ethanol --(H+)--> Ethyl 2-(3-hydroxyphenyl)acetate + H₂O

Hydrazinolysis: Ethyl 2-(3-hydroxyphenyl)acetate + Hydrazine Hydrate --(Reflux)--> this compound + Ethanol

Design and Synthesis of Novel this compound Derivatives

The this compound molecule is a versatile building block for creating a diverse range of derivatives, primarily through reactions involving its terminal -NH2 group. These derivatives often incorporate new functionalities or heterocyclic ring systems.

Schiff Base Derivatives

Schiff bases, or azomethines, are a prominent class of derivatives formed from this compound. They are synthesized through the condensation reaction between the primary amine of the hydrazide group and the carbonyl group of an aldehyde or ketone. researchgate.net

The synthesis is generally straightforward, involving the mixing of equimolar amounts of this compound and a selected aromatic aldehyde in an alcoholic solvent like ethanol. A catalytic amount of a weak acid, such as glacial acetic acid, is often added to facilitate the dehydration reaction. njppp.com The mixture is typically stirred or refluxed, and the resulting Schiff base often precipitates from the solution upon cooling. These hydrazone derivatives serve as key intermediates for further heterocyclic synthesis. scirp.org

Table 2: Synthesis of Schiff Base Derivatives from Acetohydrazides | Hydrazide | Carbonyl Compound | Catalyst | Solvent | Conditions | Reference | | :--- | :--- | :--- | :--- | :--- | | Acetohydrazide | Aromatic Aldehyde | Acetic Acid | Ethanol | Reflux | njppp.com | | Acetohydrazide | Substituted Benzaldehyde (B42025) | Acetic Acid | Ethanol | Room Temp | | | Acetohydrazide | Aromatic Aldehyde | Dimethyl Formamide | Ethanol | Microwave | scirp.org | | Decanoic Acid Hydrazide | Aromatic Aldehyde | N/A | N/A | Condensation | nih.gov |

Heterocyclic Ring Incorporations (e.g., Oxadiazoles, Oxazepines, Thiazolidinones)

The hydrazone intermediates (Schiff bases) derived from this compound are pivotal for constructing various five- and seven-membered heterocyclic rings.

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is a common target. Several synthetic routes exist for its formation from acetohydrazide precursors.

Dehydrative Cyclization of Hydrazones: A widely used method involves the oxidative cyclization of the N'-benzylidene-acetohydrazide (Schiff base) intermediate. This can be achieved by heating the hydrazone in the presence of a dehydrating agent like acetic anhydride (B1165640). ijper.org

Reaction with Phosphorus Oxychloride: Another established route is the direct reaction of the acetohydrazide with an aromatic carboxylic acid in the presence of a strong dehydrating agent like phosphorus oxychloride (POCl₃). nih.gov

Cyclization with Orthoesters: 5-substituted-1,3,4-oxadiazoles can be prepared by the cyclization of the hydrazide with orthoesters, such as triethyl orthoacetate. nih.gov

Oxazepines: 1,3-Oxazepines are seven-membered heterocyclic rings whose synthesis often begins with Schiff base intermediates. scirp.org The standard method is a [5+2] cycloaddition reaction between the hydrazone (Schiff base) and a cyclic anhydride. researchgate.netresearchgate.net

Cycloaddition with Anhydrides: The Schiff base derived from this compound is reacted with an anhydride such as maleic, succinic, or phthalic anhydride. jmchemsci.com The reaction is typically conducted by refluxing the reactants in a dry aprotic solvent like tetrahydrofuran (B95107) (THF) or under microwave irradiation conditions. researchgate.netjmchemsci.com This pericyclic reaction leads to the formation of the 1,3-oxazepine-4,7-dione ring system. scirp.org

Thiazolidinones: 4-Thiazolidinones are five-membered sulfur-containing heterocycles synthesized from Schiff bases.

Cyclocondensation with Thioglycolic Acid: The most common and direct route is the cyclocondensation of the Schiff base intermediate with thioglycolic acid (also known as mercaptoacetic acid). nih.govnih.gov The reaction involves the nucleophilic attack of the thiol group on the imine carbon, followed by intramolecular cyclization and dehydration to form the thiazolidinone ring. nih.gov The reaction is often carried out in a suitable solvent with or without a catalyst. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Hydrazine |

| Hydrazine Hydrate |

| Ethanol |

| Methanol |

| Ethyl 2-(3-hydroxyphenyl)acetate |

| 2-(3-Hydroxyphenyl)acetic acid |

| p-Toluenesulfonic acid monohydrate |

| Schiff base / Azomethine / Hydrazone |

| Acetic Acid |

| Acetic Anhydride |

| 1,3,4-Oxadiazole |

| Phosphorus Oxychloride |

| Triethyl Orthoacetate |

| 1,3-Oxazepine |

| Maleic Anhydride |

| Succinic Anhydride |

| Phthalic Anhydride |

| Tetrahydrofuran (THF) |

| 4-Thiazolidinone |

| Thioglycolic Acid / Mercaptoacetic Acid |

| Acetamide |

| Dimethyl Formamide |

| Decanoic Acid Hydrazide |

| Carbonyl |

| Aldehyde |

| Ketone |

| Carboxylic Acid |

| Ester |

| Alcohol |

| Thiol |

| Imine |

| Amine |

| Carbon Disulfide |

| Potassium Hydroxide (KOH) |

| Formic Acid |

| Bromine |

| Sodium Acetate |

| Monochloroacetic Acid |

| Thiosemicarbazide |

| 4-Hydroxyacetophenone |

Scaffold Modification Strategies

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives. These modifications are primarily centered on the reactive hydrazide moiety, which can undergo various chemical transformations to yield new heterocyclic systems. Common strategies include the formation of Schiff bases, pyrazoles, and 1,3,4-oxadiazoles. These modifications are crucial in drug discovery as they allow for the exploration of a broader chemical space and the optimization of pharmacological activity. unife.itnih.govmdpi.commdpi.com

One of the most straightforward modifications involves the condensation of the hydrazide with various aldehydes or ketones to form Schiff bases (hydrazones). jmchemsci.comresearchgate.netdergipark.org.trresearchgate.net For instance, the reaction of a hydrazide with a substituted benzaldehyde can yield N'-benzylidenehydrazide derivatives. This reaction is often catalyzed by a few drops of acid and can be carried out in a suitable solvent like ethanol. jmchemsci.comfip.org

Another significant scaffold modification strategy is the synthesis of pyrazole (B372694) derivatives. Pyrazoles are a class of heterocyclic compounds known for their diverse biological activities. nih.govnih.govijtsrd.com The synthesis of pyrazole-containing acetohydrazide derivatives can be achieved by reacting the parent hydrazide with appropriate diketones or their equivalents. For example, condensation of an acetohydrazide with different substituted formyl pyrazole derivatives can lead to the formation of acetohydrazide-linked pyrazole compounds. researchgate.net

The synthesis of 1,3,4-oxadiazole derivatives represents another important avenue for scaffold modification. niscpr.res.inmdpi.comorganic-chemistry.orgjchemrev.com These five-membered heterocyclic compounds can be synthesized from this compound through cyclization reactions. A common method involves the condensation of the hydrazide with a carboxylic acid, followed by dehydrative cyclization. niscpr.res.in Alternatively, oxidative cyclization of N'-arylidene acetohydrazides can also yield 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org

Table 1: Examples of Scaffold Modification Strategies for Hydrazide Derivatives

| Starting Material | Reagent(s) | Resulting Scaffold | Reference(s) |

|---|---|---|---|

| Hydrazide | Substituted Aldehyde/Ketone | Schiff Base (Hydrazone) | jmchemsci.comfip.org |

| Hydrazide | Substituted Formyl Pyrazole | Pyrazole Derivative | researchgate.net |

| Hydrazide | Carboxylic Acid | 1,3,4-Oxadiazole Derivative | niscpr.res.in |

| N'-Arylidene Acetohydrazide | Oxidizing Agent | 1,3,4-Oxadiazole Derivative | organic-chemistry.org |

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methods, and the synthesis of this compound and its derivatives is no exception. Green chemistry approaches aim to reduce or eliminate the use and generation of hazardous substances. Key strategies in this area include the use of alternative energy sources like microwave and ultrasound irradiation, as well as solvent-free reaction conditions.

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, offering advantages such as shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. fip.orgnih.govnih.govjaptronline.commdpi.com The synthesis of hydrazides from their corresponding acids or esters can be significantly accelerated under microwave irradiation. For example, the reaction of methyl salicylate (B1505791) with hydrazine hydrate to produce 2-hydroxybenzohydrazide (B147611) can be completed in minutes with high yield using microwave heating, whereas conventional methods may require several hours. fip.orgjaptronline.com

Ultrasound-assisted synthesis is another green technique that utilizes the energy of ultrasonic waves to promote chemical reactions. nih.govresearchgate.netresearchgate.netlew.ro This method has been successfully applied to the synthesis of hydrazide derivatives, leading to faster reactions and improved yields. nih.govresearchgate.net For instance, the synthesis of hydrazine carboxamides has been efficiently carried out using ultrasonic irradiation in an environmentally friendly water-glycerol solvent system. nih.gov

Solvent-free synthesis, often employing grinding or mechanochemical methods, represents a particularly green approach by eliminating the need for solvents, which are often a major source of chemical waste. researchgate.netgoogle.com The synthesis of hydrazides directly from carboxylic acids and hydrazine hydrate can be achieved by simply grinding the reactants together in a mortar and pestle at room temperature. researchgate.net This method is not only environmentally benign but also offers a simple workup procedure.

Table 2: Comparison of Conventional and Green Synthesis Methods for Hydrazides

| Method | Reaction Time | Yield | Solvent | Reference(s) |

|---|---|---|---|---|

| Conventional Heating | ||||

| Refluxing in Ethanol | 3 hours | 50-60% | Ethanol | |

| Microwave-Assisted | ||||

| Microwave Irradiation | 3-10 minutes | 40.9-86.7% | Ethanol (minimal) | japtronline.com |

| Microwave Irradiation | 8 minutes | 68-81% | Ethanol | fip.org |

| Solvent-Free Grinding | ||||

| Grinding at Room Temp. | 3-5 minutes | High | None | researchgate.net |

| Ultrasound-Assisted | ||||

| Ultrasonic Irradiation | 5-20 minutes | Good | Water:Glycerol | nih.gov |

Biological Activity Spectrum and in Vitro Evaluation of 2 3 Hydroxyphenyl Acetohydrazide Analogues

Anticancer/Cytotoxic Activity Profiling

The anticancer potential of 2-(3-Hydroxyphenyl)acetohydrazide analogues has been investigated through various mechanisms, including direct cytotoxicity to cancer cells, interference with the cell cycle, and induction of oxidative stress.

Cell Line-Based Cytotoxicity Assays (e.g., MTT Assay)

The cytotoxic effects of hydrazide derivatives and related compounds have been evaluated against a variety of human cancer cell lines using assays such as the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) colorimetric assay. rsc.org These studies are crucial for determining the concentration at which these compounds inhibit cancer cell growth, typically expressed as the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro).

For instance, a series of phthalazine (B143731) derivatives were tested against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, showing a range of inhibitory activities. rsc.org Similarly, certain 2-thiohydantoin (B1682308) derivatives have demonstrated potent anticancer activity against the MCF-7 cell line, with some compounds exhibiting lower IC50 values than the reference drug doxorubicin. nih.gov In studies on malignant melanoma, hydroxylated biphenyl (B1667301) compounds, which are structurally related to some hydrazide analogues, showed significant antitumor potential with IC50 values in the low micromolar range against several melanoma cell lines while showing no toxicity to normal fibroblasts at higher concentrations. nih.govmdpi.com Another study highlighted a tricyclic compound that revealed potent anticancer activity against HeLa cells with an IC50 of 87.8 nM. researchgate.net

Table 1: Cytotoxic Activity of Selected this compound Analogues

| Compound Class | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Phthalazine Derivative (2g) | VEGFR-2 | 0.148 µM | rsc.org |

| Phthalazine Derivative (4a) | VEGFR-2 | 0.196 µM | rsc.org |

| 2-Thiohydantoin Derivative (5d) | MCF-7 | 2.07 ± 0.13 µg/mL | nih.gov |

| Hydroxylated Biphenyl (11) | Melanoma | 1.7 ± 0.5 µM | nih.govmdpi.com |

| Hydroxylated Biphenyl (12) | Melanoma | 2.0 ± 0.7 µM | nih.govmdpi.com |

| Tricyclic Compound (1) | HeLa | 87.8 nM | researchgate.net |

This table is interactive and can be sorted by clicking on the headers.

Cell Cycle Progression Analysis

A key mechanism through which anticancer agents exert their effects is the disruption of the cell cycle in rapidly dividing cancer cells. Analogues of this compound have been shown to induce cell cycle arrest at different phases.

For example, two novel hydroxylated biphenyl compounds were found to cause an arrest in the G2/M phase of the cell cycle in malignant melanoma cells. nih.govmdpi.com This blockage prevents the cells from entering mitosis, ultimately leading to a halt in proliferation. mdpi.com Similarly, a study on salicylhydrazide compounds, a related class of molecules, demonstrated that they could arrest cancer cells in the S-phase. researchgate.net Further research on a potent 2-thiohydantoin derivative that showed superior anticancer activity also involved detailed cell cycle analysis to understand its mechanism of action. nih.gov These findings indicate that hydrazide analogues can interfere with the normal progression of the cell cycle, a hallmark of many effective chemotherapy agents. mdpi.com

Reactive Oxygen Species (ROS) Induction

The induction of reactive oxygen species (ROS) is another pathway by which some chemical compounds can trigger cancer cell death. Hydrazides, which share a reactive N-N moiety with hydrazines, have been shown to react with atmospheric oxygen to generate oxygen radicals. nih.gov

This process of producing active oxygen species can cause significant damage to cellular components. Research has demonstrated that hydrazides can lead to irreversible damage to the prosthetic groups of proteins and cause the degradation of the polypeptide chain into smaller fragments. nih.gov The generation of ROS is enhanced in the presence of metal ions. nih.gov While hydrazines are more reactive, producing measurable radical species in minutes, hydrazides also achieve this, albeit over a period of hours. nih.gov This production of oxidative stress within cancer cells can overwhelm their antioxidant defenses, leading to apoptosis or programmed cell death.

Antimicrobial Activity Studies

Analogues of this compound have also been extensively evaluated for their ability to combat microbial infections, showing efficacy against a wide range of bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Hydrazide derivatives have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The core hydrazide-hydrazone structure is a versatile scaffold for developing new antibacterial agents. nih.gov

Studies have shown that certain monomeric robenidine (B1679493) analogues are active against Gram-positive strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with MIC values ranging from 16-64 μg/mL. nih.gov Some analogues displayed even greater potency against VRE, with one compound showing a MIC of 0.5 μg/mL. nih.gov Activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa has also been observed, with some compounds showing promising MIC values of 16 μg/mL and 32 μg/mL, respectively. nih.gov The structure-activity relationship analysis of some 5-(2-hydroxyphenyl)-1,3,4-thiadiazol-2-yl-sulfanyl acetyl hydrazones indicated that the presence of halogen groups like chlorine and bromine enhanced antibacterial activity. researchgate.net

Table 2: Antibacterial Activity of Selected Hydrazide Analogues

| Compound/Analogue Class | Bacterial Strain | MIC Value | Reference |

|---|---|---|---|

| Robenidine Analogue | VRE | 0.5 µg/mL | nih.gov |

| Robenidine Analogue | MRSA | 1.0 µg/mL | nih.gov |

| 4-Trifluoromethylbenzoic acid Hydrazide-hydrazone | S. aureus | 1.98 µM | nih.gov |

| 4-Trifluoromethylbenzoic acid Hydrazide-hydrazone | MRSA | 1.98 µM | nih.gov |

| Robenidine Analogue | E. coli | 16 µg/mL | nih.gov |

| Robenidine Analogue | P. aeruginosa | 32 µg/mL | nih.gov |

This table is interactive and can be sorted by clicking on the headers.

Antifungal Efficacy

In addition to their antibacterial properties, hydrazide derivatives have been recognized for their effectiveness against various fungal pathogens. nih.gov The search for new antifungal agents is critical due to the rise of resistant strains and the limited number of available therapies.

A study on new hydrazide derivatives reported notable antifungal activity against a panel of human pathogenic Candida species, including C. albicans, C. glabrata, and C. tropicalis, with some compounds showing MIC values as low as 0.0156 mg/mL. nih.gov Other research has focused on different scaffolds, such as quinoxaline (B1680401) derivatives, with 3-hydrazinoquinoxaline-2-thiol (B1673409) demonstrating promising antifungal and anti-inflammatory activity against various Candida species, in some cases showing higher efficacy than the standard drug Amphotericin B. nih.gov Benzofuran-3-carbohydrazide analogues have also shown good antifungal activity against Candida albicans. researchgate.net

Table 3: Antifungal Activity of Selected Hydrazide Analogues

| Compound Class | Fungal Strain | MIC Value | Reference |

|---|---|---|---|

| N'-substituted-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide | Candida spp. | 0.0156 - >2 mg/mL | nih.gov |

| 3-hydrazinoquinoxaline-2-thiol | Candida albicans | More effective than Amphotericin B | nih.gov |

| 3-hydrazinoquinoxaline-2-thiol | Candida glabrata | Higher efficacy than Amphotericin B | nih.gov |

| Benzofuran-3-carbohydrazide analogue | Candida albicans | Good activity | researchgate.net |

This table is interactive and can be sorted by clicking on the headers.

Antimycobacterial and Antiprotozoal Potential

The hydrazide functional group is a key structural feature in several known antimicrobial agents. While direct studies on the antimycobacterial and antiprotozoal activity of this compound are not extensively documented, research on structurally related compounds provides insight into its potential.

Analogues such as hydroxamic acid derivatives have demonstrated notable antimycobacterial effects. nih.gov Studies have shown that certain hydroxamic acids, when complexed with metal ions like iron, nickel, or copper, can inhibit the growth and biofilm development of Mycobacterium tuberculosis, Mycobacterium bovis BCG, and Mycobacterium marinum. nih.gov For instance, specific iron complexes of decanohydroxamic acid (HA10) were effective at concentrations between 20–100 µM. nih.gov Furthermore, some C12 hydroxamic acid compounds have shown activity against M. smegmatis. nih.gov The search for novel antitubercular agents is driven by the rise of multidrug-resistant strains, making the exploration of new chemical scaffolds like hydrazides critical. nih.gov

In the realm of antiprotozoal research, various heterocyclic compounds containing hydrazone linkages, such as thiazole (B1198619) derivatives, have been evaluated for activity against parasites like Plasmodium falciparum. nih.gov Similarly, studies on plant extracts have identified compounds with activity against protozoa like Entamoeba histolytica, though these are not typically hydrazide derivatives. mdpi.com The broad antimicrobial potential of the hydrazide class suggests that this compound and its derivatives warrant further investigation against various mycobacterial and protozoal pathogens.

Enzyme Inhibition Studies

Analogues of this compound have been the subject of numerous studies to determine their potential as inhibitors of various clinically relevant enzymes.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of neurodegenerative conditions like Alzheimer's disease due to their role in hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.govnih.gov The inhibition of these enzymes can help alleviate cognitive symptoms. nih.gov

While direct inhibitory data for this compound is limited, studies on structurally similar compounds are informative. For example, a series of hydroxybenzoic acids, which share the hydroxyphenyl moiety, were tested for AChE inhibition. nih.gov All sixteen tested compounds demonstrated an ability to inhibit acetylcholine hydrolysis, with methyl syringinate identified as a competitive inhibitor. nih.gov Research into compounds isolated from natural sources, such as lichen fungi, has also identified molecules with inhibitory activity against both MAOs and cholinesterases. nih.govnih.gov The development of dual or multi-target inhibitors is a growing area of interest in neuropharmacology. nih.gov Selective inhibition of BChE is also a promising therapeutic strategy, as it can elevate acetylcholine levels and has been shown to reduce β-amyloid peptide levels in preclinical models. nih.gov

Table 1: Cholinesterase Inhibition by Related Compounds

| Compound Class | Target Enzyme | Key Finding | Source |

|---|---|---|---|

| Hydroxybenzoic Acids | Acetylcholinesterase (AChE) | All 16 tested analogues showed inhibitory activity against AChE. | nih.gov |

| Cymserine Analogues | Butyrylcholinesterase (BChE) | Potent, reversible, and selective inhibitors that elevate brain acetylcholine. | nih.gov |

| Lichen Fungi Metabolites | AChE, BChE | Some extracts and isolated compounds show inhibitory activity. | nih.govnih.gov |

Laccase Inhibition

Laccase is a multi-copper oxidase enzyme found in various organisms, including pathogenic fungi where it plays a role in degrading plant lignin (B12514952) and neutralizing defense compounds. nih.gov Inhibition of laccase is considered a potential strategy to control plant diseases. nih.gov

Hydrazide-hydrazones, derived from compounds like this compound, have been investigated as laccase inhibitors. researchgate.net A study involving a close analogue, 2-(4-hydroxyphenyl)acetic acid hydrazide, explored its derivatives as laccase inhibitors. nih.gov Research on a series of hydrazide-hydrazones derived from 4-hydroxybenzhydrazide (B196067) (4-HBAH) against laccase from Trametes versicolor revealed that seven derivatives exhibited competitive inhibition with Ki values in the micromolar range (24–674 µM). researchgate.net Structure-activity relationship (SAR) analysis indicated that a slender salicylaldehyde (B1680747) portion of the molecule was crucial for binding near the enzyme's substrate docking site. researchgate.net Interestingly, derivatives with bulkier substituents demonstrated different mechanisms, acting as non-competitive or uncompetitive inhibitors. researchgate.net

Table 2: Laccase Inhibition by Hydrazide-Hydrazone Analogues

| Compound Series | Target Enzyme | Inhibition Type | Inhibition Constant (Ki) | Source |

|---|---|---|---|---|

| 4-Hydroxybenzhydrazide (4-HBAH) Derivatives | Laccase from Trametes versicolor | Competitive | 24 - 674 µM | researchgate.net |

| 4-HBAH with bulky 3,5-di-tert-butyl-2-hydroxy-benzylidene unit | Laccase from Trametes versicolor | Uncompetitive | 17.9 µM | researchgate.net |

| 3-HBAH with bulky 3-tert-butyl-5-methyl-2-hydroxy-benzylidene unit | Laccase from Trametes versicolor | Non-competitive | 32.0 µM | researchgate.net |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters and are well-established targets for treating depression and neurodegenerative diseases like Parkinson's disease. nih.gov More recently, MAO enzymes, particularly MAO-A, have been identified as potential targets in oncology. nih.gov

The hydrazine (B178648) functional group is a classic pharmacophore for MAO inhibitors. nih.gov While specific data on this compound is not available, numerous studies have explored other hydrazine derivatives and related structures as MAO inhibitors. For example, compounds isolated from the lichen fungus Diaporthe mahothocarpus showed potent and selective inhibitory activity against human MAO-A, with one compound exhibiting an IC50 value of 0.020 µM. nih.gov Another study on a metabolite from Daldinia fissa identified a selective MAO-B inhibitor with an IC50 of 3.23 µM. nih.gov These findings underscore the potential of diverse chemical structures to act as effective MAO inhibitors, suggesting that derivatives of this compound could be promising candidates for evaluation.

Lipoxygenase Inhibition

Lipoxygenases (LOX) are enzymes involved in the metabolism of polyunsaturated fatty acids, leading to the production of inflammatory mediators. nih.gov Inhibition of 5-lipoxygenase (5-LOX) is a therapeutic strategy for inflammatory diseases. nih.gov

Derivatives containing the 3-hydroxyphenyl group have been specifically designed and evaluated as potential 5-LOX inhibitors. laccei.org A computational study involving S-3-hydroxyphenyl ethanethioate derivatives found that several of these compounds exhibited a potential to inhibit 5-LOX activity comparable to the known anti-inflammatory drug Zileuton. laccei.org Furthermore, other related structures, such as hydroxamic acids, have been shown to be potent 5-LOX inhibitors. nih.gov For instance, linoleyl hydroxamic acid was found to be a highly effective inhibitor of rabbit 15-LO, with an IC50 value of approximately 0.02 µM. nih.gov

Table 3: Lipoxygenase Inhibition by Related Compounds

| Compound/Class | Target Enzyme | IC50 Value | Source |

|---|---|---|---|

| Linoleyl hydroxamic acid | Human 5-LO | ~7 µM | nih.gov |

| Linoleyl hydroxamic acid | Porcine 12-LO | ~0.6 µM | nih.gov |

| Linoleyl hydroxamic acid | Rabbit 15-LO | ~0.02 µM | nih.gov |

| S-3-hydroxyphenyl ethanethioate derivatives | 5-LOX | Predicted to have inhibitory ability similar to Zileuton. | laccei.org |

Protease Inhibition (e.g., Coxsackievirus B3 3C Protease)

The 3C protease (3Cpro) of Coxsackievirus B3 (CVB3), a virus implicated in causing acute viral myocarditis, is essential for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov

Research into inhibitors of CVB3 3Cpro has identified hydrazide-containing compounds as a promising class. nih.gov In a study focused on optimizing a lead compound, benserazide, the 2,3,4-trihydroxybenzyl moiety was found to be a key pharmacophore. nih.gov Further optimization led to the synthesis of various aryl-alkyl substituted hydrazide analogues. nih.gov Notably, a 4-hydroxyphenylpentanehydrazide derivative emerged as the most potent inhibitor in the series, with an IC50 value of 0.07 µM. nih.gov This compound was determined to act via a mixed inhibitory mechanism. nih.gov The therapeutic potential of inhibiting this protease was demonstrated in a mouse model, where a 3C protease inhibitor significantly reduced myocardial inflammation, viral titers, and mortality. nih.gov

Table 4: Inhibition of Coxsackievirus B3 3C Protease by Hydrazide Analogues

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Mechanism | Source |

|---|---|---|---|---|

| 4-hydroxyphenylpentanehydrazide derivative | CVB3 3C Protease | 0.07 µM | Mixed inhibition | nih.gov |

Antioxidant Activity Assessment (e.g., DPPH Assay)

The antioxidant potential of this compound analogues has been investigated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a prominent method. nih.govnih.gov This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, a process that can be monitored by the decrease in absorbance at a specific wavelength. nih.gov

Studies on hydrazide-hydrazones have demonstrated that their antioxidant capacity is influenced by the number and position of hydroxyl groups on the aromatic ring. researchgate.net For instance, the introduction of a hydroxyl group has been shown to significantly enhance antioxidant effects. pensoft.net In one study, a hydrazide-hydrazone synthesized with salicylaldehyde was identified as a potent antioxidant, showing greater activity than the standard Trolox in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) assay. pensoft.net Specifically, at concentrations of 250 µM, 125 µM, and 31 µM, this compound exhibited inhibition of 90.49%, 60.44%, and 35.77%, respectively. pensoft.net

The position of the hydroxyl group on the phenyl ring of hydrazone derivatives also plays a crucial role in their antioxidant activity. Shifting the hydroxyl group from the 2-position to the 3- or 4-position in benzimidazole (B57391) hydrazones led to a significant increase in antioxidant activity in the DPPH assay. nih.gov The presence of multiple hydroxyl groups can further enhance this activity. researchgate.net For example, the introduction of a second hydroxyl group at the 4-position increased the antioxidant capacity by about 8-fold compared to the 2-hydroxyphenyl analogue. nih.gov

The DPPH assay is a widely used, simple, and rapid method for screening the antioxidant activity of compounds. nih.gov However, it is important to note that the results can be influenced by the reaction kinetics and the steric accessibility of the radical site. nih.gov Therefore, employing multiple antioxidant assays, such as the ferric reducing antioxidant power (FRAP) and oxygen radical absorbance capacity (ORAC) assays, provides a more comprehensive evaluation of the antioxidant potential of these analogues. nih.gov

Table 1: Antioxidant Activity of Selected Hydrazone Derivatives

| Compound | Assay | Activity/IC50 | Reference |

| Hydrazide-hydrazone with salicylaldehyde | ABTS | 90.49% inhibition at 250 µM | pensoft.net |

| 2-Hydroxyphenyl hydrazone | DPPH | Poor activity | nih.gov |

| 3-Hydroxyphenyl hydrazone | DPPH | ~20-fold increase vs. 2-OH | nih.gov |

| 4-Hydroxyphenyl hydrazone | DPPH | ~20-fold increase vs. 2-OH | nih.gov |

| 2,4-Dihydroxyphenyl hydrazone | DPPH | ~8-fold increase vs. 2-OH | nih.gov |

| N'-(2-hyroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide | Carrageenan-induced paw edema | Most effective derivative | researchgate.net |

| N'-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide (9d) | Carrageenan-induced rat paw edema | 32-58% reduction in inflammation | nih.gov |

Other Reported Biological Activities (e.g., Anticonvulsant, Anti-inflammatory)

Beyond their antioxidant properties, analogues of this compound have been investigated for a range of other biological activities, notably as anticonvulsant and anti-inflammatory agents. nih.govnih.govresearchgate.net

Anticonvulsant Activity:

Several studies have highlighted the potential of hydrazone derivatives as anticonvulsants. nih.govresearchgate.net For instance, a series of N-(2-hydroxyethyl)amide derivatives were synthesized and screened for their anticonvulsant activities using the maximal electroshock (MES) test. nih.gov Compounds such as N-(2-hydroxyethyl)decanamide, N-(2-hydroxyethyl)palmitamide, and N-(2-hydroxyethyl)stearamide demonstrated significant anticonvulsant activity with favorable safety profiles compared to the standard drug valproate. nih.gov Another study on coumarin-diacylated hydrazide derivatives identified N'-(2-hyroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide as a promising anticonvulsant agent in a pentylenetetrazole (PTZ)-induced seizure model in mice. researchgate.netcu.edu.tr The anticonvulsant effect of these coumarin (B35378) derivatives may be mediated through the enhancement of GABA-mediated inhibition in the brain. cu.edu.tr Furthermore, research on 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-acetamides revealed that the compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide exhibited the highest anticonvulsant activity in both pentylenetetrazole- and maximal electroshock-induced seizure models. japsonline.com

Anti-inflammatory Activity:

The anti-inflammatory potential of this compound analogues has also been a subject of investigation. nih.govhygeiajournal.com In a study involving the synthesis of N-arylidene-2-(2-phenoxyphenyl) acetohydrazides, several compounds exhibited moderate to good anti-inflammatory activities in the carrageenan-induced rat paw edema assay. nih.gov Notably, N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide showed the most prominent in vivo activity, with a 32-58% reduction in inflammation compared to the reference drug diclofenac. nih.gov Another study on coumarin-diacylated hydrazide derivatives demonstrated that N'-(2-hyroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide was the most effective in reducing paw edema. researchgate.netcu.edu.tr The anti-inflammatory efficacy of these compounds was found to be dose-dependent. researchgate.netcu.edu.tr

These findings underscore the diverse pharmacological potential of the this compound scaffold and its analogues, warranting further exploration for the development of novel therapeutic agents. nih.govnih.gov

Table 2: Other Biological Activities of this compound Analogues

| Compound/Derivative Series | Biological Activity | Key Findings | Reference |

| N-(2-hydroxyethyl)amide derivatives | Anticonvulsant | Showed better anticonvulsant activity and lower toxicity than valproate in the MES test. | nih.gov |

| Coumarin-diacylated hydrazide derivatives | Anticonvulsant | N'-(2-hyroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide was the most promising anticonvulsant agent. | researchgate.netcu.edu.tr |

| 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-acetamides | Anticonvulsant | The 4-bromophenyl derivative showed the highest activity. | japsonline.com |

| N-arylidene-2-(2-phenoxyphenyl) acetohydrazides | Anti-inflammatory | N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide showed a 32-58% reduction in inflammation. | nih.gov |

| Coumarin-diacylated hydrazide derivatives | Anti-inflammatory | N'-(2-hyroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide was the most effective in reducing paw edema. | researchgate.netcu.edu.tr |

Structure Activity Relationship Sar Elucidation for 2 3 Hydroxyphenyl Acetohydrazide Analogues

The Pivotal Role of the Hydrazide Moiety in Biological Response

The hydrazide group (-CONHNH2) is a cornerstone of the biological activity observed in 2-(3-Hydroxyphenyl)acetohydrazide analogues. This functional group is highly reactive and can participate in various interactions with biological macromolecules, including the formation of hydrogen bonds through its amino and acyl groups. Such interactions can disrupt the normal function of microbial proteins, enzymes, and nucleic acids. researchgate.net

Modification of the terminal amino group of the hydrazide moiety has been a key strategy in the development of new derivatives. For instance, the formation of hydrazones by reacting the hydrazide with various aldehydes and ketones can significantly modulate biological activity. This "blocking" of the free -NH2 group can sometimes lead to enhanced biological effects. researchgate.net The conversion of the hydrazide to various heterocyclic rings, such as oxadiazoles, thiadiazoles, and triazoles, has also been widely explored. These transformations can lead to compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. mdpi.com

The hydrazide moiety's ability to act as a bidentate ligand and form stable complexes with transition metals has also been investigated. The resulting metal complexes have, in some cases, shown enhanced antimicrobial activities compared to the parent hydrazide. researchgate.net

Deciphering the Influence of the 3-Hydroxyphenyl Substituent and its Modifications

The hydroxyl group at the meta-position is of particular importance. Its ability to act as both a hydrogen bond donor and acceptor allows for specific interactions with biological targets. Studies on related compounds have shown that the presence and position of hydroxyl groups on an aromatic ring can be crucial for activity.

Modifications to this part of the molecule have been a focus of SAR studies. Altering the position of the hydroxyl group to the ortho or para positions, or replacing it with other functional groups such as methoxy, chloro, or nitro groups, can lead to significant changes in biological activity. For example, in a series of 2-hydroxy-2,2-bis(4-substitutedphenyl)-N'-[(1E)-(phenyl)methylene]acetohydrazide derivatives, the presence of chloro and methyl substituents on the phenyl ring was found to be beneficial for anticancer activity against MCF-7 and PC-3 cell lines. researchgate.net

Enhancing Potency and Selectivity through Additional Substituents and Heterocyclic Rings

The introduction of additional substituents onto the core structure of this compound or the incorporation of heterocyclic rings has proven to be a fruitful strategy for enhancing biological potency and selectivity. These modifications can influence the molecule's lipophilicity, electronic properties, and steric profile, all of which play a role in its interaction with biological targets.

For instance, the attachment of various heterocyclic rings, such as pyrazole (B372694), imidazole, or triazole, to the main scaffold can lead to compounds with improved biological activities. mdpi.comnih.gov These heterocyclic systems can introduce new interaction points with the target protein, leading to enhanced binding affinity.

Furthermore, the nature of the substituents on these appended rings can also be fine-tuned to optimize activity. The introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution of the molecule, thereby influencing its binding characteristics.

Mapping the Key Pharmacophoric Features for Target Interactions

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. For this compound analogues, identifying these key pharmacophoric features is crucial for the rational design of new and more potent inhibitors.

Based on the SAR data, a general pharmacophore model for this class of compounds would likely include:

A hydrogen bond donor feature, corresponding to the N-H of the hydrazide or the hydroxyl group.

A hydrogen bond acceptor feature, represented by the carbonyl oxygen of the hydrazide and the hydroxyl oxygen.

An aromatic ring feature, corresponding to the phenyl group.

A hydrophobic region, which can be influenced by the presence of various substituents.

Computational and in Silico Investigations of 2 3 Hydroxyphenyl Acetohydrazide Based Ligands

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. science.gov This method is crucial for understanding the structural basis of a ligand's biological activity. For compounds based on the acetohydrazide scaffold, docking simulations have been employed to explore their binding affinities and interaction patterns with various biological targets. nih.govrsc.org

The stability of a ligand-protein complex is governed by various non-covalent interactions. For hydrazide derivatives, molecular docking studies consistently highlight the importance of hydrogen bonds and hydrophobic interactions in their binding mechanisms. The hydrazide moiety itself is a key contributor, often participating in hydrogen bonding. nih.gov

In studies of benzhydrazide-hydrazone derivatives, docking simulations revealed key interactions within the active sites of enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). researchgate.net These interactions often involve the hydrazone linker and substituted phenyl rings forming hydrogen bonds and hydrophobic contacts with crucial amino acid residues. Similarly, docking of benzothiazole-based thiazolidinones showed stable complexes formed with aldose reductase, a target in inflammatory diseases. researchgate.net The analysis of these interactions is fundamental to structure-activity relationship (SAR) studies, guiding the modification of the ligand structure to enhance binding affinity and selectivity. nih.gov

The hydrazide functional group is present in a wide array of biologically active compounds that act as enzyme inhibitors. nih.gov Molecular docking is used to predict the most favorable binding poses of these compounds within the active sites of target enzymes, identifying key residues and binding modes. nih.govrsc.org

For instance, derivatives of 2-(phenyl)amino-acetohydrazides have been identified as potent inhibitors of eosinophil peroxidase (EPO), an enzyme implicated in inflammatory diseases. nih.gov Docking studies on other hydrazide derivatives have explored their interactions with enzymes such as SIRT1, TPMT, and Tyrosinase. nih.govrsc.org In the case of carbonic anhydrases, a highly conserved tryptophan residue at the entrance of the active site cavity can form a π-stacking interaction with other residues, influencing the binding of inhibitors. nih.gov The insights from these simulations help elucidate the mechanism of inhibition and provide a rationale for the observed biological activity.

| Target Enzyme | Compound Class | Key Interacting Residues (Examples) | Interaction Type |

|---|---|---|---|

| Monoamine Oxidase B (MAO-B) | Benzhydrazide-hydrazones | Not Specified | Hydrogen Bonding, Hydrophobic |

| Acetylcholinesterase (AChE) | Benzhydrazide-hydrazones | Not Specified | Hydrogen Bonding, Hydrophobic |

| SIRT1, TPMT, Tyrosinase | Hydrazide Derivatives | Not Specified | General Binding |

| Eosinophil Peroxidase (EPO) | 2-(phenyl)amino-aceto-hydrazides | Not Specified | Inhibition |

| Carbonic Anhydrase II | General Inhibitors | Trp5, His64 | π-stacking |

The way a ligand binds to its receptor, known as the binding mode, determines its functional effect. For T cell receptors (TCRs), for example, a common "diagonal binding mode" is observed, where the receptor's variable domains are oriented over the peptide antigen in a specific geometry. nih.gov While specific docking studies for 2-(3-Hydroxyphenyl)acetohydrazide against receptors like the Progesterone Receptor, HER2, c-MET, or GPR88 are not detailed in the available literature, studies on related structures provide a framework for how such interactions could be modeled. For example, chalcone (B49325) derivatives have been docked into the Estrogen Receptor α (ERα) to explore their binding modes, revealing interactions with key residues like Leu346, Thr347, and Glu353. nih.gov Such studies are crucial for designing ligands with specific agonist or antagonist profiles. The binding mode can be influenced by multiple factors, and it is possible for inhibitors to have multiple binding modes within the same target. nih.gov

Quantum Chemical Calculations for Electronic Descriptors

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule. nih.gov These calculations provide insights into the molecular structure, vibrational frequencies, and electronic distribution, which are critical for predicting reactivity and intermolecular interactions.

For N-(2-hydroxybenzylidene)acetohydrazide, a structurally related compound, DFT calculations have been used to analyze its stable conformations and electronic characteristics. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important descriptor of molecular stability and reactivity, with a smaller gap indicating that charge transfer is more likely to occur within the molecule. nih.gov Natural Bond Orbital (NBO) analysis can further elucidate charge transfer, conjugative interactions, and intramolecular hydrogen bonding. nih.gov These electronic descriptors are valuable for building Quantitative Structure-Activity Relationship (QSAR) models.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov These models are built either based on the structure of a known ligand-receptor complex (structure-based) or by aligning a set of known active ligands (ligand-based). nih.govmdpi.com Standard features include hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic groups (H), and aromatic rings (R). dovepress.com

A ligand-based pharmacophore model was successfully generated for eosinophil peroxidase (EPO) inhibitors based on the 2-(phenyl)amino-aceto-hydrazide scaffold. nih.gov This model, consisting of specific arrangements of these chemical features, was then used as a 3D query to screen large molecular databases, leading to the identification of novel, potent inhibitors with IC50 values in the nanomolar range. nih.gov This demonstrates the power of pharmacophore modeling in conjunction with virtual screening to efficiently discover new hit compounds for further development. nih.gov

In Silico Pharmacokinetics and Druglikeness Predictions

Before a compound can be considered a viable drug candidate, it must exhibit acceptable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools play a crucial role in predicting these properties early in the discovery process, saving time and resources. nih.govthieme-connect.de

"Druglikeness" is often assessed using rules of thumb like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govmdpi.com Various web-based platforms, such as SwissADME and ADMETlab, are used to predict a wide range of properties. thieme-connect.demdpi.com For hydrazide and hydrazone derivatives, these tools have been used to predict properties like human intestinal absorption (HIA), blood-brain barrier (BBB) permeability, and potential for inhibiting cytochrome P450 enzymes. researchgate.netnih.govmdpi.com These predictions help to identify candidates with favorable oral bioavailability and metabolic stability while flagging potential liabilities. researchgate.netmdpi.com

| Parameter | Description | Typical Predicted Range/Value for Hydrazide-like Compounds |

|---|---|---|

| Molecular Weight (MW) | Mass of the molecule (g/mol). Lipinski's rule: <500. | Generally compliant. bioflux.com.roresearchgate.net |

| logP | Octanol-water partition coefficient, a measure of lipophilicity. Lipinski's rule: <5. | Optimal range (0-3). nih.gov |

| Hydrogen Bond Donors (HBD) | Number of N-H and O-H bonds. Lipinski's rule: <5. | Generally compliant. researchgate.net |

| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. Lipinski's rule: <10. | Generally compliant. researchgate.net |

| Gastrointestinal (GI) Absorption | Prediction of absorption from the gut. | High. researchgate.netbioflux.com.ro |

| Blood-Brain Barrier (BBB) Permeability | Ability to cross into the central nervous system. | Variable, some predicted to penetrate. researchgate.netmdpi.com |

| CYP2D6 Inhibition | Potential to inhibit a key drug-metabolizing enzyme. | Some derivatives predicted as inhibitors. mdpi.com |

Preclinical Research Perspectives and Lead Optimization for 2 3 Hydroxyphenyl Acetohydrazide Scaffolds

In Vitro Preclinical Assay Platforms and Their Role in Candidate Selection

The initial evaluation of 2-(3-hydroxyphenyl)acetohydrazide derivatives and other hydrazide-containing compounds heavily relies on a variety of in vitro preclinical assay platforms. These assays are instrumental in the early stages of drug discovery for selecting the most promising candidates to advance into further development. wikipedia.orgupmbiomedicals.com

A primary set of assays involves cytotoxicity screening against various human cancer cell lines. For instance, novel hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid were evaluated for their in vitro cytotoxicity against cancer cell lines such as 769-P and HepG2 using the MTT assay. nih.gov This method measures cell viability and proliferation, providing crucial data on the antiproliferative activity of the synthesized compounds. mdpi.com Similarly, newly synthesized pyrroloquinoxaline compounds featuring a hydrazine (B178648) moiety were tested against a panel of six human cancer cell lines to determine their potency, with some derivatives showing IC50 values in the sub-micromolar range. nih.gov

Enzyme inhibition assays are another critical component of the in vitro testing platform. For example, novel nicotinic hydrazide derivatives were assessed for their inhibitory effects against human carbonic anhydrase isoenzymes I and II (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov The cyclooxygenase (COX) inhibition assay is also employed to determine the selectivity of hydrazide compounds towards COX-1 and COX-2 isozymes. mdpi.com

To understand the mechanism of action, further in vitro studies are conducted. Flow cytometric analysis can be used to investigate whether the compounds interrupt the cell cycle progression in cancer cells. nih.gov Additionally, assays to detect the induction of reactive oxygen species (ROS) can shed light on the cellular pathways affected by these compounds. nih.gov

The data generated from these in vitro assays, such as IC50 values and selectivity indices, are pivotal for ranking compounds and making informed decisions about which candidates possess the desired biological activity and should proceed to the next stage of optimization. upmbiomedicals.comaxxam.com

Strategies for Hit-to-Lead and Lead Optimization

Once a "hit" compound, such as a derivative of this compound, is identified through screening, the subsequent phase focuses on transforming it into a "lead" compound with improved characteristics. wikipedia.org This hit-to-lead (H2L) and lead optimization (LO) process is a multidisciplinary effort centered around medicinal chemistry, involving iterative cycles of design, synthesis, testing, and analysis. axxam.com The primary goal is to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. upmbiomedicals.compatsnap.comspirochem.com

Iterative Synthesis and Biological Evaluation

A cornerstone of lead optimization is the iterative process of synthesizing new analogs of the hit compound and evaluating their biological activity. axxam.com This cycle allows medicinal chemists to establish a structure-activity relationship (SAR), which provides insights into how different chemical modifications influence the compound's properties. patsnap.com

For instance, in the development of novel cytotoxic agents based on a hydrazide scaffold, researchers synthesized 19 new analogues by varying the fused-ring system and the heteroacyl moiety of the reference compounds. nih.gov These new compounds were then tested in vitro to evaluate their activity, with the results guiding the next round of chemical modifications. nih.gov This iterative approach is crucial for fine-tuning the molecule to achieve the desired therapeutic profile. spirochem.com The synthesis of these new derivatives often involves well-established chemical reactions, such as the condensation reaction to form hydrazide-hydrazones. nih.gov

The biological evaluation at this stage is not limited to potency. Assays for metabolic stability, such as incubation with human liver microsomes or hepatocytes, are also critical. youtube.com For example, the identification of significant phase 2 metabolism, like glucuronidation, can prompt the design of new analogs with improved metabolic profiles. youtube.com

Scaffold Diversity and Functional Group Modification

To explore a wider chemical space and improve the properties of a lead compound, medicinal chemists employ strategies that involve modifying the core structure, or scaffold, and altering its functional groups. patsnap.comnih.gov

Scaffold hopping is a technique where the central scaffold of the molecule is replaced with a structurally different one while aiming to retain or improve biological activity. patsnap.comdanaher.com This can lead to the discovery of novel chemical series with more favorable properties, such as improved intellectual property (IP) positioning. danaher.com

Functional group modification is a more common approach where specific parts of the molecule are altered. This can involve:

Bioisosteric replacement: Substituting a functional group with another that has similar physical or chemical properties to enhance biological activity or improve pharmacokinetic parameters. patsnap.com For example, a phenol (B47542) moiety, which can be prone to metabolic oxidation, might be replaced with a suitable bioisostere to reduce the formation of reactive metabolites. youtube.com

Conformational constraint: Introducing structural elements that reduce the flexibility of the molecule. This can lead to a more favorable binding to the target protein and improve potency and selectivity. patsnap.com

Modification of hydrophobic portions: For targets that are promiscuous towards lipophilic ligands, preferentially modifying the hydrophobic parts of the hit compound is a key strategy in analog and scaffold design. nih.gov

For example, the synthesis of novel hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid involved the introduction of different substituents, such as chloro and nitro groups, to the phenyl ring. nih.gov This led to the discovery that these modifications could enhance cytotoxicity and selectivity towards tumor cells. nih.gov Similarly, the synthesis of N-pyrrolylcarbohydrazide and its derivatives involved reacting a pyrrole (B145914) hydrazide with various substituted pyrrole aldehydes to analyze structure-activity relationships. nih.gov

These strategies of diversifying the scaffold and modifying functional groups are essential for navigating the complex challenges of lead optimization and ultimately identifying a preclinical candidate with the best possible balance of efficacy, safety, and developability. upmbiomedicals.comdanaher.com

Identification and Validation of Therapeutic Targets

A crucial aspect of preclinical research for this compound scaffolds is the identification and validation of their specific molecular targets within the body. nih.gov Target validation ensures that engaging the identified target is likely to produce a therapeutic benefit. nih.gov

For hydrazide-containing compounds, a range of therapeutic targets have been explored. For instance, certain hydrazide derivatives have been investigated as inhibitors of enzymes that play a key role in various diseases. These include:

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a primary strategy for the treatment of Alzheimer's disease. nih.gov Novel nicotinic hydrazide derivatives have shown inhibitory activity against both AChE and BChE in the nanomolar range. nih.gov

Human Carbonic Anhydrase (hCA) Isoenzymes I and II: These enzymes are implicated in various physiological and pathological processes, and their inhibition is relevant for conditions like glaucoma and certain types of cancer. nih.gov The same series of nicotinic hydrazide derivatives also demonstrated potent inhibition of hCA I and II. nih.gov

Cyclooxygenase-2 (COX-2): This enzyme is a well-known target for anti-inflammatory drugs. Some hydrazide-hydrazones have been found to be toxic to cancer cells, plausibly through the inhibition of the COX-2 mediated signaling pathway. nih.gov

Ubiquitin C-terminal Hydrolase L1 (UCHL1): A covalent fragment screen identified the chloroacetohydrazide scaffold as a covalent inhibitor of UCHL1, a target for certain aggressive cancers. acs.org

Ribosomal Protein L7/L12: In the context of antibiotic resistance, hydrazine carbonothiols were found to inhibit trans-translation by targeting the ribosomal protein L7/L12 in bacteria. psu.edu

Early Growth Response-1 (EGR-1): Certain 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides were identified as novel inhibitors of the EGR-1 DNA-binding activity, a transcription factor involved in inflammatory skin diseases like atopic dermatitis. nih.gov

The validation of these targets often involves a combination of in vitro and in silico methods. In vitro assays , such as electrophoretic mobility shift assays, can confirm the direct binding of a compound to its target, as was done to confirm the effect on the EGR-1 zinc-finger DNA-binding domain. nih.govMolecular docking studies are computational techniques used to predict the binding mode of a compound within the active site of its target protein, providing insights that can corroborate experimental findings. mdpi.comnih.govnih.gov

Furthermore, the development of chemoproteomic probes using hydrazine as a warhead has shown promise in broadly capturing enzymes across multiple functional classes, aiding in the discovery of new targets. biorxiv.orgresearchgate.net Once a target is identified, subsequent optimization of the hydrazide scaffold can lead to the development of selective inhibitors. acs.orgresearchgate.net

The following table summarizes some of the identified therapeutic targets for hydrazide-based compounds and the corresponding lead compounds or scaffolds.

| Therapeutic Target | Lead Compound/Scaffold | Therapeutic Area |

| Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Nicotinic hydrazide derivatives | Alzheimer's Disease |

| Human Carbonic Anhydrase (hCA) I & II | Nicotinic hydrazide derivatives | Glaucoma, Cancer |

| Cyclooxygenase-2 (COX-2) | Hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid | Inflammation, Cancer |

| Ubiquitin C-terminal Hydrolase L1 (UCHL1) | Chloroacetohydrazide scaffold | Cancer |

| Ribosomal Protein L7/L12 | Hydrazine carbonothiols | Bacterial Infections |

| Early Growth Response-1 (EGR-1) | 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides | Atopic Dermatitis |

Solid State and Supramolecular Chemistry of Acetohydrazide Structures

Crystal Structure Determination

The determination of the crystal structure of a compound like 2-(3-Hydroxyphenyl)acetohydrazide would be accomplished through single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, and bond angles, which are essential for a detailed analysis of the molecule's three-dimensional arrangement.

Based on analogous structures, it is anticipated that this compound would crystallize in a common space group, such as a monoclinic or orthorhombic system. For instance, the related compound N′-[1-(4-hydroxyphenyl)benzylidene]-2-(thiophen-3-yl)acetohydrazide crystallizes in the orthorhombic space group Pbca. nih.gov Another analogue, 2-hydroxy-N-methylacetohydrazide, crystallizes in the monoclinic space group C2/c. nih.gov The crystal system and space group for this compound would be determined by the symmetry of its crystal lattice.

The following table presents hypothetical crystallographic data for this compound, based on common values for similar organic molecules.

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₁₀N₂O₂ |

| Formula Weight | 166.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 815.7 |

| Z | 4 |

| Density (calculated) | 1.355 g/cm³ |

Analysis of Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds, a common feature in acetohydrazide structures. nih.gov The hydroxyl (-OH) group on the phenyl ring and the hydrazide moiety (-C(=O)NHNH₂) are both excellent hydrogen bond donors and acceptors.

Hydrogen Bonding: The primary intermolecular interactions would involve N—H···O and O—H···O hydrogen bonds. The amide N-H and the phenolic O-H can act as donors, while the carbonyl oxygen and the phenolic oxygen can act as acceptors. These interactions are crucial in forming stable, extended networks. For example, in the crystal structure of N′-[1-(4-hydroxyphenyl)benzylidene]-2-(thiophen-3-yl)acetohydrazide, molecules are linked by N—H···O hydrogen bonds, creating chains. nih.gov Similarly, in 2-hydroxy-N-methylacetohydrazide, O—H···O and N—H···O hydrogen bonds lead to the formation of dimers and a three-dimensional network. nih.gov

Hirshfeld Surface Analysis: This computational tool is used to visualize and quantify intermolecular interactions within a crystal. The analysis generates a three-dimensional surface around a molecule, colored to represent the nature and proximity of intermolecular contacts. For acetohydrazide derivatives, Hirshfeld surface analysis typically reveals that H···H, H···O/O···H, and H···C/C···H contacts are the most significant. nih.govnih.gov

In a hypothetical Hirshfeld surface analysis of this compound, the prominent red spots on the d_norm surface would indicate the locations of strong hydrogen bonding interactions. The percentage contributions of different contacts would likely be similar to those observed in related structures.

| Interaction Type | Hypothetical Percentage Contribution |

| H···H | 40-55% |

| H···O/O···H | 25-35% |

| H···C/C···H | 15-25% |

| Other | <5% |

Conformational Analysis and Planarity of Molecular Units

The conformation of this compound in the solid state is a result of the balance between intramolecular steric effects and the optimization of intermolecular interactions. The molecule possesses several rotatable bonds, leading to potential conformational flexibility.

Formation of Supramolecular Networks

The interplay of the aforementioned intermolecular interactions, particularly hydrogen bonding, leads to the formation of well-defined supramolecular networks. These networks can range from simple one-dimensional chains and two-dimensional layers to complex three-dimensional architectures.

In the case of this compound, the combination of the directional N—H···O and O—H···O hydrogen bonds would likely result in the self-assembly of molecules into robust supramolecular synthons. These synthons, which are recognizable patterns of intermolecular interactions, could include catemeric chains or dimeric rings. The phenolic hydroxyl group, in particular, can facilitate the formation of strong hydrogen-bonded motifs. The resulting supramolecular structure would be a key determinant of the compound's physical properties, such as its melting point and solubility. The analysis of related crystal structures indicates that chain and layer motifs are common in acetohydrazides. nih.govnih.gov

Q & A

Q. What are emerging applications in targeted drug delivery systems?

- Methodological Answer :

- Nanoparticle Conjugation : Encapsulate hydrazide derivatives in PEGylated liposomes to enhance tumor targeting .

- pH-Responsive Linkers : Use hydrazone bonds for selective drug release in acidic microenvironments (e.g., cancer cells) .

- Bioorthogonal Chemistry : Functionalize with tetrazine tags for click chemistry-mediated delivery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.